(1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid
Overview
Description
(1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to an indole ring. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the nitrogen atom in the indole ring, while the methoxy group is positioned at the 4th position of the indole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid typically involves the borylation of an indole derivative. One common method is the rhodium-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent . The reaction conditions often include the use of a rhodium catalyst and a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. For example, the direct introduction of the tert-butoxycarbonyl group into organic compounds using flow microreactor systems has been developed, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be employed.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are typical reagents for Boc deprotection.
Major Products
Suzuki-Miyaura Coupling: The major product is a biaryl or styrene derivative.
Oxidation: The major products are alcohols or phenols.
Deprotection: The major product is the free amine.
Scientific Research Applications
(1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation, reductive elimination, and the formation of a new carbon-carbon bond . The Boc group protects the nitrogen atom during these reactions, preventing unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid: Similar structure with a pyrazole ring instead of an indole.
(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid: Similar structure with the boronic acid group at the 3rd position of the indole ring.
Uniqueness
(1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid is unique due to the presence of both the Boc protecting group and the methoxy group, which can influence its reactivity and selectivity in chemical reactions. The specific positioning of the boronic acid group on the indole ring also differentiates it from other similar compounds, providing distinct properties and applications .
Properties
IUPAC Name |
[4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO5/c1-14(2,3)21-13(17)16-10-6-5-7-11(20-4)9(10)8-12(16)15(18)19/h5-8,18-19H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXQWPHMBFKSLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718777 | |
Record name | [1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000068-23-4 | |
Record name | [1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]-4-methoxy-1H-indol-2- yl}boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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